molecular formula C15H11NO2S2 B2580135 (E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one CAS No. 463351-36-2

(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one

Cat. No.: B2580135
CAS No.: 463351-36-2
M. Wt: 301.38
InChI Key: RLGMEBXDBRCEQM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one is a synthetic thiazolidin-4-one derivative offered for research purposes. This compound is part of a class of small molecules that have garnered significant interest in medicinal chemistry due to their broad-spectrum biological activities, particularly in the field of oncology . Compounds featuring the 5-ene-thiazolidin-4-one scaffold, characterized by an exocyclic double bond at the C5 position, have demonstrated potent antiproliferative effects against various human cancer cell lines . The specific structure of this compound, which includes a p-tolyl-substituted furan moiety, is designed to explore structure-activity relationships (SAR) critical for enhancing biological activity. Research on closely related analogs has shown that such derivatives exhibit promising anticancer properties. For instance, studies on compounds with a 5-((5-(4-chlorophenyl)furan-2-yl)methylene) core have demonstrated moderate to strong cytotoxicity and the ability to induce apoptosis (programmed cell death) in human leukemia cells in a dose-dependent manner . The biological activity of these molecules is often influenced by the nature and position of substituents on the aryl ring, highlighting the research value of variants like the p-tolyl group for SAR studies . The mechanism of action for this class of compounds is multifaceted and may involve interaction with key cellular targets. Some thiazolidin-4-one derivatives have been identified as potential inhibitors of enzymes crucial for cell cycle progression, such as cyclin-dependent kinases . Others may interact with DNA or specific proteins like topoisomerase I . The rhodanine (4-thioxo) subgroup, to which this compound belongs, is known to be a privileged structure in drug discovery for its ability to confer potent pharmacological profiles . This product is intended for research applications only, including but not limited to: in vitro cytotoxicity assays, mechanism of action studies, apoptosis research, and further investigation into the structure-activity relationships of thiazolidinone-based anticancer agents. It is supplied as a solid and should be stored in a cool, dry place. Handle with care using appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c1-9-2-4-10(5-3-9)12-7-6-11(18-12)8-13-14(19)16-15(17)20-13/h2-8H,1H3,(H,16,17,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGMEBXDBRCEQM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Key differences in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparisons
Compound Name Substituent on Furan Molecular Weight Key Features
(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one (Target) p-tolyl (CH₃) 341.43 g/mol Enhanced lipophilicity; potential for improved membrane permeability
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one 4-Cl 362.84 g/mol Electron-withdrawing Cl may reduce metabolic stability but increase reactivity
(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one 4-Br, 4-methylphenyl 475.33 g/mol Bromine adds steric bulk; dual aryl groups may enhance target binding
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 4-NO₂ 373.38 g/mol Strong electron-withdrawing NO₂ group may improve anticancer activity
Key Observations:
  • Steric Effects: Bulky substituents (Br, 4-methylphenyl) may improve selectivity by preventing non-specific binding .
  • Lipophilicity : The p-tolyl group in the target compound balances hydrophobicity, favoring cellular uptake without excessive aggregation .
Antifungal and Anticancer Activities:
  • Target Compound: Limited direct bioactivity data are available, but analogs like (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one show potent anticandidal activity (MIC = 250 µg/mL) against Candida utilis .
  • Chlorophenyl Analogue: Demonstrated moderate cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL) .

Q & A

Q. 1.1. What are the optimal synthetic routes for (E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one, and how can reaction yields be improved?

Answer : The compound can be synthesized via Knoevenagel condensation between a thiazolidinone precursor and a furan-derived aldehyde. Key steps include:

  • Solvent selection : Use DMF or acetic acid for better solubility of intermediates.
  • Catalysis : Anhydrous K₂CO₃ (3 equivalents) facilitates deprotonation and condensation at 0–5°C, followed by room-temperature stirring .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) resolves steric hindrance issues common in bulky arylidene derivatives .
  • Yield optimization : Microwave-assisted synthesis (e.g., 70°C, 1.5 hr) reduces reaction time by 90% compared to classical heating (70 hr) .

Q. 1.2. How can spectroscopic techniques (NMR, IR) confirm the (E)-configuration of the exocyclic double bond?

Answer :

  • ¹H-NMR : The exocyclic =CH proton appears as a singlet at δ 7.95–8.01 ppm, with no coupling due to trans geometry. Aromatic protons from the p-tolyl group resonate at δ 7.60–7.82 ppm .
  • IR : Absence of N–H stretch (~3300 cm⁻¹) confirms successful condensation. Strong C=O stretches at 1650–1615 cm⁻¹ and C=S at 1253–1190 cm⁻¹ validate the thiazolidinone core .

Advanced Research Questions

Q. 2.1. How can computational methods predict the bioactivity of this compound against therapeutic targets (e.g., Wnt/β-catenin pathways)?

Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with β-catenin (PDB ID: 1JDH). Focus on the thioxo-thiazolidinone moiety’s hydrogen bonding with Lys312 and Glu346 .
  • ADMET prediction : SwissADME calculates a LogP ~3.2, indicating moderate lipophilicity. The compound’s topological polar surface area (TPSA) of 85 Ų suggests limited blood-brain barrier penetration, suitable for peripheral targets .

Q. 2.2. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Answer :

  • Disorder issues : The p-tolyl and furan groups often exhibit rotational disorder. Refine using SHELXL with ISOR and DELU constraints to model anisotropic displacement .
  • Twinning : If twinning is detected (e.g., Rint > 0.1), apply TWIN/BASF commands in SHELX for multi-component refinement .
  • Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data, critical for resolving sulfur-containing heterocycles .

Q. 2.3. How do substituents on the arylidene group influence stability and reactivity in functional group transformations?

Answer :

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the exocyclic double bond, facilitating nucleophilic additions (e.g., thiol-Michael adducts) but reducing thermal stability .
  • Electron-donating groups (e.g., OMe) : Stabilize the conjugated system, enhancing UV absorption (λmax ~350 nm) but slowing oxidation rates .
  • Halogen substituents (e.g., Cl) : Improve crystallinity (melting points >250°C) due to halogen bonding but complicate purification via recrystallization .

Methodological Contradictions and Resolutions

Q. 3.1. Discrepancies in reported melting points for structurally similar thiazolidinones: How to validate purity?

Answer :

  • Analytical HPLC : Use a C18 column (ACN:H₂O 70:30, 1.0 mL/min). A single peak at tR = 6.2 min confirms purity >98% .
  • DSC analysis : Sharp endothermic peaks (ΔH > 100 J/g) indicate crystalline homogeneity. Broadening suggests polymorphic impurities .

Q. 3.2. Conflicting bioactivity data in analogues: How to design dose-response experiments?

Answer :

  • In vitro assays : Use HCT-116 colorectal cancer cells. A sigmoidal IC₅₀ curve (e.g., 12.5–50 µM) with R² > 0.95 validates reproducibility. Include KYA1797K (IC₅₀ = 5 µM) as a positive control .
  • Statistical validation : Apply Grubbs’ test to exclude outliers and ANOVA (p < 0.05) to compare triplicate data .

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